An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dibromo-2,2',6,6'-tetramethylbiphenyl
An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dibromo-2,2',6,6'-tetramethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4,4'-dibromo-2,2',6,6'-tetramethylbiphenyl (DBTMBP), a sterically hindered brominated aromatic compound. Due to its unique structural features, DBTMBP presents both challenges and opportunities in synthetic chemistry and materials science. This document consolidates available data on its synthesis, characterization, and physical properties, offering a critical resource for researchers working with this and related biphenyl derivatives. While experimental data for some properties of DBTMBP are scarce, this guide also provides insights based on analogous compounds and theoretical predictions to fill these gaps, ensuring a well-rounded and practical resource.
Introduction: The Significance of Sterically Hindered Biphenyls
Biphenyls and their derivatives are a cornerstone of modern organic chemistry, finding applications in pharmaceuticals, liquid crystals, and as ligands in catalysis.[1] The introduction of bulky substituents in the ortho positions of the biphenyl core, as seen in 4,4'-dibromo-2,2',6,6'-tetramethylbiphenyl, imparts significant steric hindrance. This steric crowding restricts the rotation around the central C-C single bond, leading to a non-planar molecular conformation. This atropisomerism can have profound effects on the molecule's physical and chemical properties, including its reactivity, solubility, and chiroptical characteristics. Understanding these properties is paramount for the rational design and application of such molecules in advanced materials and drug development.
Molecular Structure and Identification
The structure of 4,4'-dibromo-2,2',6,6'-tetramethylbiphenyl is characterized by a central biphenyl core with bromine atoms at the para positions and methyl groups at all four ortho positions. This substitution pattern leads to a highly crowded and twisted molecular geometry.
| Property | Value | Source |
| IUPAC Name | 4,4'-dibromo-2,2',6,6'-tetramethyl-1,1'-biphenyl | - |
| CAS Number | 22409-76-3 | [2] |
| Molecular Formula | C₁₆H₁₆Br₂ | - |
| Molecular Weight | 368.11 g/mol | - |
graph "Molecular_Structure_of_4_4_dibromo_2_2_6_6_tetramethylbiphenyl" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring 1 C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Benzene Ring 2 C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C7 [len=1.5];
// Biphenyl Link C1 -- C7 [len=1.5, color="#EA4335"];
// Substituents Ring 1 C2 -- Me1 [label="CH₃", fontcolor="#202124", len=1.5]; C4 -- Br1 [label="Br", fontcolor="#202124", len=1.5]; C6 -- Me2 [label="CH₃", fontcolor="#202124", len=1.5];
// Substituents Ring 2 C8 -- Me3 [label="CH₃", fontcolor="#202124", len=1.5]; C10 -- Br2 [label="Br", fontcolor="#202124", len=1.5]; C12 -- Me4 [label="CH₃", fontcolor="#202124", len=1.5];
// Node labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; }
Synthesis Strategies: Navigating Steric Hindrance
The synthesis of sterically hindered biphenyls like DBTMBP requires careful consideration of the coupling methodology to overcome the steric repulsion of the ortho substituents. The two most prominent and effective methods are the Ullmann coupling and the Suzuki-Miyaura cross-coupling reaction.
Ullmann Coupling: A Classic Approach
The Ullmann reaction, a copper-mediated coupling of aryl halides, is a traditional and robust method for the formation of biaryl bonds, particularly for sterically demanding substrates.[3][4]
Reaction Principle: 2 Ar-X + Cu (excess) --(heat)--> Ar-Ar + CuX₂
The reaction typically requires high temperatures and stoichiometric amounts of copper. The reactivity of the aryl halide follows the trend I > Br > Cl.[5]
Workflow for Ullmann Coupling:
Experimental Protocol (Hypothetical, based on analogous reactions):
-
Reactant Preparation: A flame-dried, heavy-walled sealed tube is charged with 4-bromo-2,6-dimethyliodobenzene (as the more reactive halide is preferred for Ullmann coupling), activated copper bronze, and optionally, a high-boiling inert solvent like sand or dimethylformamide (DMF).
-
Reaction: The sealed tube is heated to 200-250 °C with vigorous stirring for several hours to days. The progress of the reaction should be monitored by techniques such as TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is filtered to remove copper residues. The filtrate is then extracted with an organic solvent (e.g., toluene or dichloromethane) and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure 4,4'-dibromo-2,2',6,6'-tetramethylbiphenyl.
Rationale: The high temperatures are necessary to overcome the activation energy of the C-C bond formation, especially with the steric hindrance from the methyl groups. The use of an aryl iodide as the starting material would likely lead to higher yields compared to an aryl bromide due to the weaker C-I bond.[6]
Suzuki-Miyaura Cross-Coupling: A Modern Alternative
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, offering milder reaction conditions and greater functional group tolerance compared to the Ullmann coupling.[7]
Reaction Principle: Ar-X + Ar'-B(OR)₂ + Base --(Pd catalyst, Ligand)--> Ar-Ar'
Workflow for Suzuki-Miyaura Coupling:
Experimental Protocol (Hypothetical, based on analogous reactions):
-
Reactant Preparation: To a degassed mixture of a suitable solvent (e.g., toluene, dioxane, or DMF) and an aqueous base solution (e.g., K₂CO₃ or Cs₂CO₃) are added 1,4-dibromo-2,6-dimethylbenzene, the corresponding arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a ligand if necessary.
-
Reaction: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for several hours. Reaction progress is monitored by TLC or LC-MS.
-
Workup: After completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biphenyl.
Rationale: The choice of catalyst, ligand, base, and solvent is crucial for the success of Suzuki-Miyaura couplings, especially with sterically hindered substrates. For challenging couplings, specialized phosphine ligands that promote the difficult reductive elimination step are often employed.[8]
Physicochemical Properties
The physical properties of 4,4'-dibromo-2,2',6,6'-tetramethylbiphenyl are influenced by its high molecular weight, the presence of bromine atoms, and its sterically hindered, non-planar structure.
| Property | Value | Source & Notes |
| Melting Point | Not available | Data for the analogous 4,4'-dibromobiphenyl is 163-165 °C.[9] The methyl groups in DBTMBP may disrupt crystal packing, potentially leading to a lower melting point. |
| Boiling Point | 355.5 ± 37.0 °C (Predicted) | Predicted value from chemical supplier data.[10] The boiling point of 4,4'-dibromobiphenyl is 355-360 °C.[8] |
| Density | 1.459 ± 0.06 g/cm³ (Predicted) | Predicted value from chemical supplier data. |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | Biphenyls are generally insoluble in water but soluble in organic solvents like benzene, ether, and chloroform.[11][12] Halogenated biphenyls are also freely soluble in nonpolar organic solvents and lipids.[13] |
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
Due to the symmetry of the molecule, only two signals are expected in the ¹H NMR spectrum: one for the aromatic protons and one for the methyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.0-7.5 | s | 4H |
| Methyl-H | ~2.0-2.5 | s | 12H |
Rationale: The aromatic protons are in a similar chemical environment to those in other substituted biphenyls. The methyl protons are attached to an aromatic ring and would be expected in the typical benzylic region.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is also expected to be relatively simple due to the molecule's symmetry.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-CH₃ | ~20-25 |
| C-Br | ~120-125 |
| C-H (aromatic) | ~128-132 |
| C-C (ipso, biphenyl linkage) | ~140-145 |
| C-C (ipso, methyl) | ~135-140 |
Rationale: These predicted shifts are based on standard chemical shift ranges for substituted aromatic compounds.[14][15] The exact positions will be influenced by the combined electronic effects of the bromo and methyl substituents and the torsional angle between the phenyl rings.
Reactivity and Potential Applications
The bromine atoms in 4,4'-dibromo-2,2',6,6'-tetramethylbiphenyl are the primary sites for further chemical transformations. However, the steric hindrance from the ortho-methyl groups can significantly influence the reactivity of these positions.
-
Cross-Coupling Reactions: The C-Br bonds can participate in further palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce new functional groups. The steric hindrance may necessitate the use of specialized catalysts and ligands designed for challenging couplings.[8]
-
Lithiation and Grignard Formation: Reaction with organolithium reagents or magnesium can generate the corresponding di-lithiated or di-Grignard reagents, which are powerful nucleophiles for the formation of new carbon-carbon or carbon-heteroatom bonds.
-
Applications in Materials Science: The rigid and non-planar structure of the tetramethylbiphenyl core makes it an interesting building block for high-performance polymers, such as poly(aryl ether)s or liquid crystalline polymers, where it can enhance thermal stability and solubility.
-
Ligand Development: The biphenyl scaffold is a common feature in chiral ligands for asymmetric catalysis. Functionalization of DBTMBP could lead to the development of novel, sterically demanding ligands.
Safety and Handling
While specific toxicity data for 4,4'-dibromo-2,2',6,6'-tetramethylbiphenyl is not available, it should be handled with the care appropriate for a polybrominated aromatic compound. Many brominated flame retardants are known for their persistence in the environment and potential for bioaccumulation.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4,4'-dibromo-2,2',6,6'-tetramethylbiphenyl is a sterically hindered aromatic compound with a unique set of physicochemical properties. While a complete experimental dataset for this molecule is not yet publicly available, this guide has synthesized existing information and provided reasoned estimations based on analogous compounds. The synthetic challenges posed by its structure are addressable through modern cross-coupling methodologies. The rigidity and non-planarity of its core make it a promising candidate for applications in materials science and as a scaffold for ligand design. Further experimental investigation into its properties and reactivity is warranted to fully unlock its potential.
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